![molecular formula C15H22ClNO B1614155 2-Chloro-4-decanoylpyridine CAS No. 898784-76-4](/img/structure/B1614155.png)
2-Chloro-4-decanoylpyridine
Overview
Description
2-Chloro-4-decanoylpyridine is a chemical compound with the CAS Number: 898784-76-4 and a molecular weight of 267.8 . Its IUPAC name is 1-(2-chloro-4-pyridinyl)-1-decanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-decanoylpyridine is represented by the linear formula C15H22ClNO . The InChI code for this compound is 1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-decanoylpyridine are not available, similar compounds such as 2-chloro-4-anilinoquinazoline-chalcones have been used in the synthesis of quinazoline-based pyrimidodiazepines .Scientific Research Applications
2-Chloro-4-decanoylpyridine: A Comprehensive Analysis of Scientific Research Applications
Glycosyltransferase-Catalyzed Sugar Synthesis: 2-Chloro-4-decanoylpyridine may be utilized in the field of enzymatic sugar synthesis. Glycosyltransferases are enzymes that facilitate the transfer of sugar moieties to acceptor molecules, and compounds like 2-chloro-4-decanoylpyridine could serve as glycoside donors in these reactions. This application is crucial for the combinatorial synthesis of diverse nucleotide diphosphate (NDP) sugars, which are essential for various biological processes .
Anti-Inflammatory Drug Development: The structural similarity of 2-chloro-4-decanoylpyridine to pyrimidines suggests its potential role in anti-inflammatory drug development. Pyrimidines have been shown to inhibit key inflammatory mediators, which could imply that derivatives of 2-chloro-4-decanoylpyridine might also possess anti-inflammatory properties .
Microwave-Assisted Organic Synthesis: The compound’s reactivity under microwave (MW) irradiation could be harnessed for the synthesis of anilinopyrimidine derivatives. This method is valued for its efficiency and the ability to produce novel compounds, which could have implications in pharmaceuticals and materials science .
Mechanism of Action
Target of Action
It is known that similar compounds interact with dna and various receptors such as egfr and vegfr-2 . These targets play crucial roles in cellular processes, including cell proliferation and survival.
Mode of Action
It is suggested that the compound may interact with its targets through binding . This interaction can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
The hnp gene cluster is suspected to be involved in this catabolism . This pathway could have downstream effects on various cellular processes.
Result of Action
It is suggested that the compound may have anticancer activity, with some derivatives showing high antiproliferative activity against various cancer cell lines . This suggests that the compound could influence cell proliferation and survival.
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)decan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-8-9-14(18)13-10-11-17-15(16)12-13/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGFWOJNJHYVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642139 | |
Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-76-4 | |
Record name | 1-(2-Chloropyridin-4-yl)decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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